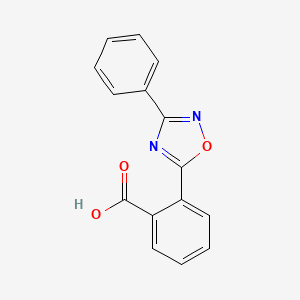

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid

Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS: 60510-51-2) is a heterocyclic compound featuring a benzoic acid moiety linked to a 3-phenyl-substituted 1,2,4-oxadiazole ring. Its molecular formula is C₁₅H₁₀N₂O₃ with a molar mass of 266.25 g/mol .

Properties

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(19)12-9-5-4-8-11(12)14-16-13(17-20-14)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGDDSTWIZEWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496042 | |

| Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60510-51-2 | |

| Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another approach involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl3, PCl5, or PPA .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may enhance the production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of oxadiazole derivatives, including 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid. Research indicates that compounds containing the oxadiazole ring exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have shown significant activity against glioblastoma cells through mechanisms involving apoptosis induction and DNA damage .

Anti-Diabetic Effects

In addition to anti-cancer properties, some studies have explored the anti-diabetic potential of oxadiazole compounds. In vivo studies using models like Drosophila melanogaster demonstrated that certain oxadiazole derivatives effectively lower glucose levels, suggesting their potential as therapeutic agents for diabetes management .

Antioxidant Properties

The antioxidant capabilities of oxadiazole derivatives have garnered attention due to their ability to scavenge free radicals. A study synthesized several 1,3,4-oxadiazole derivatives and evaluated their antioxidant activity using assays such as DPPH and FRAP. Compounds demonstrated significant free-radical scavenging ability, indicating their potential use in combating oxidative stress-related diseases .

Agricultural Applications

Oxadiazoles have been investigated for their role as plant growth regulators and inhibitors of geotropic responses in plants. Research on similar compounds has shown that they can modulate plant growth by affecting hormonal pathways . This suggests that this compound may also possess similar properties worth exploring.

Material Science

The unique structural characteristics of oxadiazoles make them suitable candidates for developing new materials with specific optical and electronic properties. Their application in synthesizing heat-resistant polymers and fluorescent materials has been documented. These materials could be utilized in various industries, including electronics and coatings .

Case Study 1: Anti-Cancer Activity Evaluation

A study conducted on a series of oxadiazole compounds evaluated their cytotoxic effects against glioblastoma cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through DNA damage pathways .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, several synthesized oxadiazoles were tested for their ability to scavenge free radicals using DPPH and FRAP assays. The findings revealed that specific compounds exhibited potent antioxidant activity, suggesting their potential use in nutraceuticals or pharmaceuticals aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit thymidylate synthetase, preventing DNA synthesis in cancer cells . The oxadiazole ring can also interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid

- Molecular Formula : C₁₀H₈N₂O₃

- Molecular Weight : 204.19 g/mol

- This analog has a lower molecular weight and likely higher solubility in polar solvents due to reduced hydrophobicity.

- Synthesis : Similar coupling methods using cesium carbonate and DMF, but with 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole as the starting material .

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic Acid

- Molecular Formula : C₁₅H₉ClN₂O₃

- Molecular Weight : 300.70 g/mol

- This modification may improve metabolic stability compared to the parent compound .

Positional Isomerism

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic Acid

- Molecular Formula : C₁₅H₁₀N₂O₃ (same as target compound)

- Key Differences: The benzoic acid group is attached at the 4-position of the benzene ring instead of the 2-position.

Chain Length Modifications

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid

- Molecular Formula : C₁₂H₁₂N₂O₃

- Molecular Weight : 232.23 g/mol

- Key Differences: A butanoic acid chain replaces the benzoic acid moiety, increasing flexibility and lipophilicity. This may enhance membrane permeability but reduce aromatic interactions in target binding .

Melting Points and Solubility

- Solubility: The benzoic acid group confers poor solubility in non-polar solvents. Butanoic acid derivatives (e.g., 4-(3-phenyl-oxadiazolyl)butanoic acid) show slight solubility in chloroform and DMSO .

Biological Activity

Introduction

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid, with the CAS number 60510-51-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, antibacterial, and genotoxic effects based on diverse research findings.

Chemical Properties

- Molecular Formula : C15H10N2O3

- Molecular Weight : 266.25 g/mol

- Structure : The compound features a benzoic acid moiety linked to a phenyl-substituted oxadiazole ring.

| Property | Value |

|---|---|

| CAS Number | 60510-51-2 |

| Molecular Formula | C15H10N2O3 |

| Molecular Weight | 266.25 g/mol |

Anti-inflammatory Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit anti-inflammatory properties. For instance, studies have shown that compounds related to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential therapeutic applications in chronic inflammatory diseases .

Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Genotoxicity Studies

Genotoxicity is a critical factor in evaluating the safety of new compounds. A study assessed the genotoxic effects of related oxadiazole compounds using the Ames test and SOS Chromotest. Results indicated that while some derivatives showed minimal mutagenic effects, modifications to the chemical structure reduced these responses significantly. This highlights the importance of structural optimization in enhancing biological activity while minimizing genotoxicity .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects :

- Antibacterial Efficacy :

- Genotoxicity Assessment :

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.